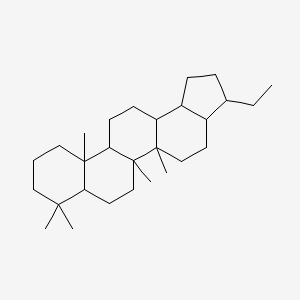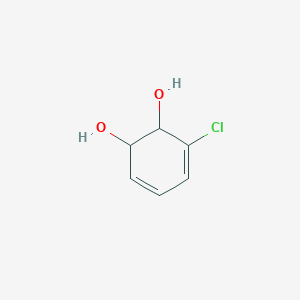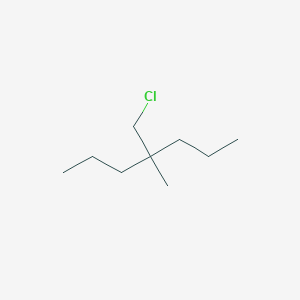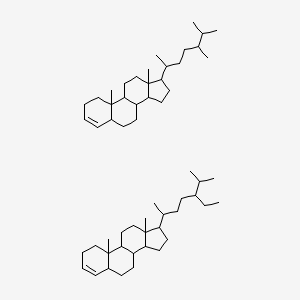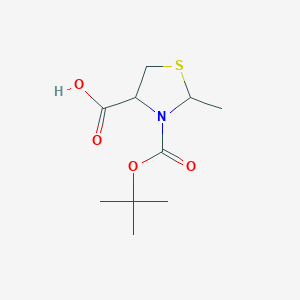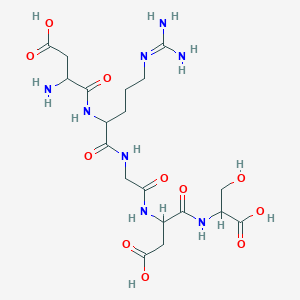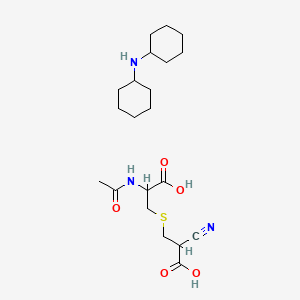![molecular formula C20H26O2 B12106187 17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylenetestosterone is a synthetic anabolic steroid with the chemical formula C20H28O2. It is a derivative of testosterone, characterized by the presence of a methylene group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylenetestosterone typically involves the reaction of testosterone with methylene iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation . Another method involves the use of acetic anhydride and 17-beta hydroxy exemestane as starting materials .
Industrial Production Methods: Industrial production of 6-Methylenetestosterone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylenetestosterone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of 6-methylene-3-keto derivatives.
Reduction: Formation of 6-methylene-3-hydroxy derivatives.
Substitution: Formation of 6-methylene-3-halogen derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Mecanismo De Acción
The mechanism of action of 6-Methylenetestosterone involves binding to androgen receptors in target tissues. This binding leads to the activation of specific genes that regulate the development and maintenance of male characteristics. The compound also influences protein synthesis and muscle growth by modulating the expression of various growth factors .
Comparación Con Compuestos Similares
Testosterone: The parent compound of 6-Methylenetestosterone, widely used in hormone replacement therapy.
Methyltestosterone: Another synthetic derivative of testosterone, used for similar therapeutic purposes.
Fluoxymesterone: A potent anabolic steroid with similar applications but different chemical structure.
Uniqueness of 6-Methylenetestosterone: 6-Methylenetestosterone is unique due to the presence of the methylene group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its anabolic activity while reducing androgenic effects, making it a valuable compound for specific therapeutic applications .
Propiedades
IUPAC Name |
17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
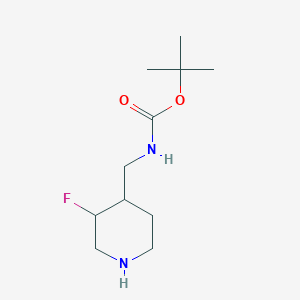
![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)
